rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S,6R)-6-methyl-3-azabicyclo[310]hexanehydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-6-methyl-3-azabicyclo[31One common method involves the reduction of a ketone precursor using L-Selectride, followed by acetylation and subsequent resolution using lipase enzymes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes to ensure high yield and enantiomeric purity. The use of specific catalysts and controlled reaction conditions is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups into the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include L-Selectride for reduction, Swern oxidation reagents for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the bicyclic ring system, which can be further utilized in different applications .
Scientific Research Applications
rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexanehydrochloride
- methyl rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Uniqueness
rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(1R,5S)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-5-2-7-3-6(4)5;/h4-7H,2-3H2,1H3;1H/t4?,5-,6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNUXHWIKJQGP-DKECMWHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2[C@@H]1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.